![molecular formula C18H15N5 B12902453 1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine CAS No. 87594-93-2](/img/structure/B12902453.png)
1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyrazine family. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1-phenyl-3-(m-tolyl)-1H-pyrazole-5-carboxylic acid with hydrazine hydrate in the presence of a dehydrating agent such as phosphorus oxychloride can yield the desired compound. The reaction is typically carried out under reflux conditions for several hours to ensure complete cyclization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .
Analyse Des Réactions Chimiques
1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the pyrazolo[3,4-b]pyrazine ring. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Applications De Recherche Scientifique
1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound is being investigated for its potential therapeutic applications.
Industry: In the industrial sector, the compound is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine can be compared with other similar compounds in the pyrazolo[3,4-b]pyrazine family. Some similar compounds include:
1-phenyl-1H-pyrazolo[3,4-b]pyrazine: This compound shares a similar core structure but lacks the m-tolyl substituent.
1-phenyl-3-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazine: This compound has an additional m-tolyl group, which can influence its reactivity and interactions with molecular targets.
1-phenyl-5-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyrazine:
The uniqueness of this compound lies in its specific substituents and their influence on its chemical and biological properties. These differences can make it more suitable for certain applications compared to its analogs.
Propriétés
Numéro CAS |
87594-93-2 |
|---|---|
Formule moléculaire |
C18H15N5 |
Poids moléculaire |
301.3 g/mol |
Nom IUPAC |
N-(3-methylphenyl)-1-phenylpyrazolo[3,4-b]pyrazin-5-amine |
InChI |
InChI=1S/C18H15N5/c1-13-6-5-7-14(10-13)21-17-12-19-18-16(22-17)11-20-23(18)15-8-3-2-4-9-15/h2-12H,1H3,(H,21,22) |
Clé InChI |
ZZJOICNETUKUJE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC2=CN=C3C(=N2)C=NN3C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



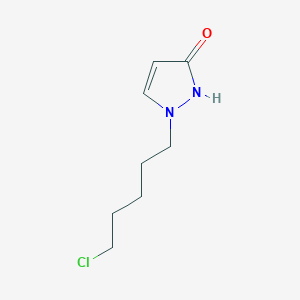
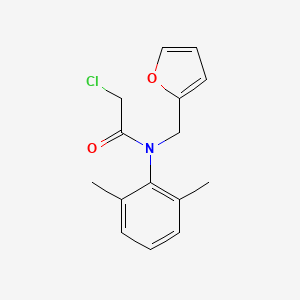

![4-Hydroxy-2,5-dimethyl-4-[(1H-1,2,4-triazol-1-yl)methyl]hexan-3-one](/img/structure/B12902411.png)
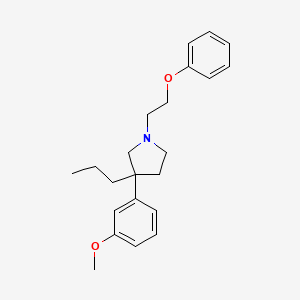
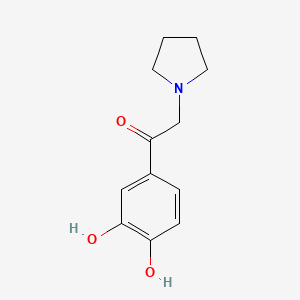
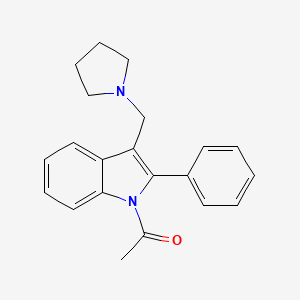
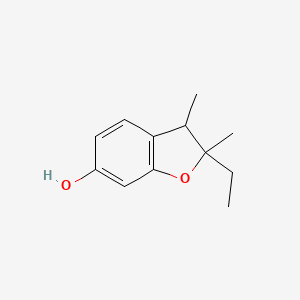
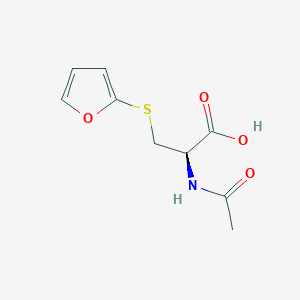
![2-(6-Chloro-7-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid](/img/structure/B12902427.png)
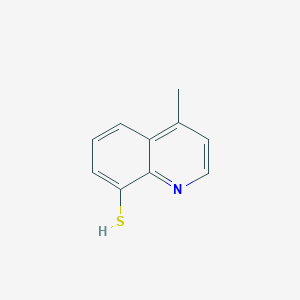
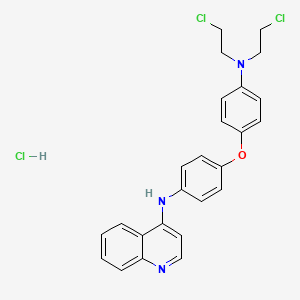
![1,1'-(2,3-Dihydrobenzo[d]oxazole-2,2-diyl)diethanone](/img/structure/B12902437.png)
